5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide
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Overview
Description
5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide is a complex organic compound that features a benzothiazole moiety fused with a thiophene ring
Preparation Methods
The synthesis of 5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring, followed by further functionalization to introduce the thiophene and carboxamide groups . Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiazole and thiophene rings.
Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing or reducing agents under controlled temperature and pressure conditions.
Major Products: The reactions can yield a variety of products depending on the reagents and conditions used, such as hydroxylated, aminated, or alkylated derivatives
Scientific Research Applications
5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 2-aminobenzothiazole
- 2-arylbenzothiazole
- Benzothiazole-2-thiol
Biological Activity
5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C18H12N2OS
- Molecular Weight : 336.431 g/mol
- CAS Number : 6014-37-5
- LogP : 5.35010
The structure consists of a benzothiazole moiety linked to a thiophene ring through a phenyl group, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antitumor Activity : Compounds related to benzothiazole have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Some derivatives demonstrate effectiveness against bacterial strains.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antitumor | Inhibition of cancer cell growth | |
Antimicrobial | Effective against specific bacterial strains | |
Cytotoxicity | Selective toxicity towards cancer cells |
The biological activity of this compound is largely attributed to its interaction with cellular targets:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor metabolism and proliferation.
Case Studies and Research Findings
A study conducted on various analogs of benzothiazole derivatives revealed that compounds exhibiting structural similarities to this compound demonstrated significant antitumor activity in vitro. For example, compounds were tested on lung cancer cell lines (A549, HCC827) showing IC50 values ranging from 6.26 µM to 20.46 µM depending on the assay conditions used (2D vs. 3D cultures) .
Table 2: IC50 Values of Related Compounds
Compound | Cell Line | IC50 Value (µM) | Assay Type |
---|---|---|---|
Compound A | A549 | 6.26 ± 0.33 | 2D |
Compound B | HCC827 | 20.46 ± 8.63 | 3D |
Compound C | MRC-5 | Non-active | N/A |
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-21(13-7-3-2-4-8-13)19(22)17-12-11-16(23-17)18-20-14-9-5-6-10-15(14)24-18/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMARCZCNFRJWHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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